Phenylhydroquinone diacetate
Description
Contextualization of Arylhydroquinone Derivatives within Organic and Polymer Chemistry
Arylhydroquinone derivatives are a class of organic compounds characterized by a hydroquinone (B1673460) core substituted with at least one aryl group. These structures serve as valuable building blocks in organic synthesis and are integral to the formation of various functional materials. In polymer chemistry, arylhydroquinone derivatives are often incorporated as monomers to create polymers with specific, desirable properties. For instance, they can be used in the synthesis of liquid crystal polymers (LCPs), which are known for their high mechanical strength, and thermal and chemical stability. mdpi.comresearchgate.net The inclusion of aryl groups can influence the polymer's rigidity, thermal properties, and solubility.
Significance of Phenolic Esters in Synthetic Chemistry and Bioactive Compound Design
Phenolic esters are a significant class of compounds in organic synthesis, often serving as protecting groups for phenol (B47542) functionalities. jetir.org They are found in a wide array of pharmaceuticals, agrochemicals, and functional polymers. jetir.org The esterification of phenolic compounds is a primary method for their modification, and enzymatic catalysis of these reactions offers advantages over traditional chemical synthesis, such as milder reaction conditions and fewer byproducts. nih.gov Phenolic esters are precursors to compounds with a range of biological activities, including anti-inflammatory and anti-cancer properties. jetir.org Furthermore, the structure of the aromatic alcohols used in the synthesis of phenolic esters can significantly influence the antioxidant properties of the resulting compounds. nih.gov
Overview of Phenylhydroquinone (B131500) Diacetate's Research Relevance in Chemical Synthesis and Mechanistic Studies
Phenylhydroquinone diacetate, a specific type of phenolic ester, holds particular relevance in chemical synthesis and the study of reaction mechanisms. It has been utilized in studies of AA/BB polymerizations, where the kinetics of the reaction involving the diacetate were found to be second-order. mdpi.comresearchgate.net This compound serves as a model in understanding the complex mechanisms of polycondensation reactions, including the potential for side reactions like ketene (B1206846) loss at high temperatures. mdpi.comresearchgate.net Research in this area is crucial for optimizing the synthesis of high-performance polymers like LCPs. mdpi.comresearchgate.net The study of such reactions contributes to the development of new synthetic methodologies and a deeper understanding of fundamental chemical transformations.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C16H14O4 |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 58244-28-3 |
| IUPAC Name | (4-acetyloxy-3-phenylphenyl) acetate (B1210297) |
| Synonyms | [1,1'-Biphenyl]-2,5-diyl diacetate |
Data sourced from PubChem and other chemical databases. uni.luchemscene.com
Synthesis and Reactions
The synthesis of phenolic esters like this compound can be achieved through the reaction of the corresponding phenol (phenylhydroquinone) with an acetylating agent, such as acetic anhydride (B1165640). jetir.org Studies have explored various catalytic methods to improve the efficiency and environmental friendliness of these reactions. jetir.org
In the context of polymer chemistry, this compound participates in polycondensation reactions. For example, in AA/BB polymerizations with aromatic diacids, the reaction proceeds with the elimination of acetic acid to form polyester (B1180765) chains. mdpi.comresearchgate.net The kinetics of these polymerizations have been shown to be strictly second-order. mdpi.comresearchgate.net
Research Applications in Mechanistic Studies
The primary research application of this compound lies in the elucidation of reaction mechanisms, particularly in the synthesis of LCPs. Researchers have used it as a model compound to study the kinetics and mechanisms of acidolysis and phenolysis pathways in polyester formation. mdpi.comresearchgate.net These studies are critical for understanding and controlling the polymerization process to achieve desired polymer properties. The investigation into side reactions, such as the formation of ketene at elevated temperatures, has also been a key area of focus where this compound has been instrumental. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetyloxy-3-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDHXPXHBVBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877971 | |
| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58244-28-3 | |
| Record name | [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58244-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
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| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58244-28-3 | |
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Synthetic Methodologies and Mechanistic Investigations of Phenylhydroquinone Diacetate
Strategies for the Esterification of Phenylhydroquinone (B131500)
The conversion of phenylhydroquinone to its diacetate ester is a pivotal transformation, primarily achieved through esterification reactions. These methods involve the introduction of two acetyl groups onto the hydroxyl moieties of the phenylhydroquinone molecule.
Direct Acylation Approaches
Direct acylation is the most common and straightforward method for the synthesis of phenylhydroquinone diacetate. This approach utilizes highly reactive acylating agents to directly acetylate the hydroxyl groups of phenylhydroquinone.
The primary reagent for this transformation is acetic anhydride (B1165640) ((CH₃CO)₂O). The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate. A classic and highly efficient procedure involves mixing phenylhydroquinone with a slight excess of acetic anhydride. The addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid, initiates a rapid exothermic reaction. orgsyn.org The phenylhydroquinone dissolves, and the esterification proceeds quickly. The general reaction is as follows:
C₁₂H₁₀O₂ + 2(CH₃CO)₂O → C₁₆H₁₄O₄ + 2CH₃COOH
This method is analogous to the well-established synthesis of hydroquinone (B1673460) diacetate from hydroquinone, which yields nearly pure product in high yields (96–98%) after a simple workup involving precipitation in ice water. orgsyn.org While direct esterification with acetic acid is possible, it requires prolonged reaction times. Acetic anhydride is preferred as it drives the reaction to completion more effectively. google.com
Alternatively, acetyl chloride (CH₃COCl) can be employed as the acylating agent. orgsyn.org This reaction is often more vigorous than with acetic anhydride, producing hydrogen chloride gas as a byproduct. chemguide.co.uk The choice between acetic anhydride and acetyl chloride often depends on the desired reaction conditions and scale, with acetic anhydride generally being more convenient for laboratory-scale preparations. google.comchemguide.co.uk
A variety of catalysts can be used to promote the acylation. While strong mineral acids are common, other catalysts like phosphomolybdic acid and silver triflate have been shown to be effective for the acetylation of phenols and alcohols under mild, solvent-free conditions. organic-chemistry.org
Alternative Esterification Protocols
Beyond direct acylation with conventional catalysts, alternative protocols have been developed, often focusing on milder conditions or improved catalyst recyclability.
One significant area of development is the use of solid acid catalysts. These heterogeneous catalysts offer advantages in terms of separation and reuse. For instance, nano-sized mesoporous phosphated tin oxide has been demonstrated as an efficient solid acid catalyst for the formation of hydroquinone diacetate, a reaction directly analogous to that of phenylhydroquinone. researchgate.net The mechanism can proceed via both Brönsted and Lewis acid sites on the catalyst surface. researchgate.net
Enzymatic esterification presents a green chemistry alternative. numberanalytics.com Lipases are commonly used enzymes that can catalyze esterification under mild conditions, avoiding the harsh reagents and high temperatures of traditional methods. While specific studies on the enzymatic synthesis of this compound are not prevalent, the principle is well-established for other phenolic compounds.
Another approach is transesterification, although it is less direct. This would involve reacting phenylhydroquinone with an acetate (B1210297) ester in the presence of a catalyst. More relevant to industrial processes, particularly in polymer chemistry, is the acidolysis reaction where a diacetate like this compound reacts with a dicarboxylic acid. The kinetics of this type of reaction have been studied, highlighting its importance in the synthesis of liquid crystal polymers. mdpi.comresearchgate.net
Precursor Synthesis Pathways for Phenylhydroquinone
The availability of high-purity phenylhydroquinone is crucial for the successful synthesis of its diacetate derivative. Several synthetic routes to this key precursor have been established.
Catalytic Hydrogenation of Phenyl-p-benzoquinone (B1682775)
A primary industrial and laboratory route to phenylhydroquinone is the catalytic hydrogenation of phenyl-p-benzoquinone. google.com This reduction reaction selectively converts the two ketone groups of the quinone into hydroxyl groups without affecting the aromatic rings.
The process involves reacting phenyl-p-benzoquinone with hydrogen gas under pressure in the presence of a hydrogenation catalyst. google.com Common catalysts include Raney nickel and precious metals such as palladium supported on carbon (Pd/C). google.comgoogle.com The reaction is typically carried out in an inert solvent, with lower aliphatic alcohols like isopropyl alcohol being effective. google.comsmolecule.com
Investigations have shown that reaction conditions, particularly temperature, are critical for selectivity. Hydrogenation at temperatures between 60–70°C under approximately 1000 psi of hydrogen pressure selectively reduces the quinone ring to yield phenylhydroquinone. google.comsmolecule.com If the temperature is raised to 95-105°C, further hydrogenation of the phenyl ring can occur. smolecule.com Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a Pd/C catalyst, offers a safer laboratory alternative to using high-pressure hydrogen gas. asianpubs.org
Below is a table summarizing typical conditions for this hydrogenation:
Interactive Data Table: Conditions for Hydrogenation of Phenyl-p-benzoquinone| Parameter | Value/Type | Source(s) |
|---|---|---|
| Substrate | Phenyl-p-benzoquinone | google.com |
| Product | Phenylhydroquinone | google.com |
| Catalysts | Raney nickel, Palladium on Carbon (Pd/C) | google.comgoogle.comsmolecule.com |
| Reagent | Hydrogen Gas (H₂) | google.com |
| Pressure | ~1000 psi | google.comsmolecule.com |
| Temperature | 60-70°C | google.comsmolecule.com |
| Solvents | Lower aliphatic alcohols (e.g., isopropanol), Ethers | google.comsmolecule.com |
| Yield | >85% | smolecule.com |
Other Synthetic Routes to Phenylhydroquinone Intermediates
While hydrogenation of phenyl-p-benzoquinone is a major route, other synthetic pathways to phenylhydroquinone have been explored.
One method involves the reaction of a benzenediazonium (B1195382) compound, such as benzenediazonium chloride, with hydroquinone. google.com This reaction is typically performed in a two-phase system containing water and a water-immiscible solvent that dissolves the phenylhydroquinone product as it forms. The pH of the aqueous mixture is maintained between 3 and 9 to facilitate the reaction. google.com
Another synthetic strategy is the cyclohexyl alkylation-dehydrogenation method. This pathway involves the alkylation of hydroquinone with cyclohexanol (B46403) or cyclohexene, followed by a dehydrogenation step to form the phenyl-substituted hydroquinone. This method is versatile and allows for the production of various substituted phenylhydroquinone derivatives.
Reaction Kinetics and Mechanistic Pathways in this compound Synthesis
The synthesis of this compound is a fundamental esterification reaction, and its mechanism is well-understood, particularly in the context of acid catalysis. Studies on the kinetics of related systems, especially in polymer synthesis, provide significant insight.
The formation of an ester from an alcohol and an acid anhydride under acidic conditions generally follows a nucleophilic acyl substitution mechanism. The reaction mechanism for the formation of hydroquinone diacetate on solid acid catalysts, which is applicable to phenylhydroquinone, involves key steps. On a Brönsted acid site, the acid protonates one of the carbonyl oxygens of acetic anhydride, activating it for nucleophilic attack by a hydroxyl group of the phenylhydroquinone. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of acetic acid and forming the mono-acetylated product. The process is repeated for the second hydroxyl group to yield the diacetate. researchgate.net
Kinetic studies of polycondensation reactions involving this compound and aromatic diacids (an acidolysis reaction, which is the reverse of the esterification with anhydride) show that the reaction follows second-order kinetics. mdpi.comresearchgate.net The basic reaction involves the formation of a new ester bond between an aromatic acetate and a carboxylic acid, with the elimination of acetic acid. mdpi.com The proposed mechanism for this acidolysis proceeds through two tetrahedral intermediates. mdpi.com This kinetic behavior is consistent with the fundamental steps of nucleophilic acyl substitution and is expected to apply to the forward reaction of phenylhydroquinone esterification.
Catalytic Systems Utilized in the Synthesis of this compound
The synthesis of this compound is primarily achieved through the acetylation of phenylhydroquinone. This transformation is facilitated by a range of catalytic systems designed to enhance reaction rates and yields. The choice of catalyst is crucial, influencing not only the efficiency of the reaction but also its selectivity and environmental footprint. Methodologies range from classical acid catalysis to modern organocatalytic and metal-catalyzed approaches.
A prevalent method for the acetylation of phenols and hydroquinones involves the use of acetic anhydride as the acetylating agent. mdpi.com This reaction can be conducted without a catalyst, but the addition of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, significantly accelerates the process. rsc.orgorgsyn.org For instance, the preparation of hydroquinone diacetate, a structurally related compound, is rapidly achieved by adding a single drop of concentrated sulfuric acid to a mixture of hydroquinone and acetic anhydride. orgsyn.org The mechanism involves the protonation of acetic anhydride by the acid catalyst, which increases its electrophilicity and facilitates the nucleophilic attack by the hydroxyl groups of the phenylhydroquinone.
Basic catalysts are also employed, with pyridine (B92270) being a classic example used in the acetylation of phenols. rsc.org Organocatalysts, which are small organic molecules, have emerged as a sustainable alternative. Catalysts like 4-(dimethylaminopyridine) (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective for the O-acylation of various phenols. rsc.org The use of DABCO with vinyl acetate as the acyl donor offers a solventless and efficient method with simple workup procedures. rsc.org
Another significant area of research involves the Thiele-Winter acetoxylation, which is the acid-catalyzed reaction of quinones with acetic anhydride to produce triacetoxy aromatic compounds. organicreactions.orgresearchgate.net This reaction is relevant as phenyl-p-benzoquinone can be a precursor to phenylhydroquinone. google.com The reaction is typically catalyzed by sulfuric acid, but boron trifluoride has also been used effectively. drugfuture.comcdnsciencepub.com Solid acid catalysts like heteropolyacids and activated zeolites have also been shown to be efficient in the acetoxylation of quinones, often allowing the reaction to proceed at room temperature without a solvent. researchgate.net
Recent advancements have also explored novel catalytic systems. A rhodium-based catalyst system (RhCl₃) in the presence of lithium iodide (LiI) and lithium tetrafluoroborate (B81430) (LiBF₄) has been used for the carbonylation of aryl methyl ethers to produce aryl acetates, presenting a different synthetic route. nih.gov Furthermore, palladium-silver binary catalysis has been used in the arylation of alkenes using aryliodine(III) diacetates as substrates. nih.gov While not a direct synthesis of this compound, these advanced methods highlight the diverse catalytic strategies available for related transformations.
The following table summarizes various catalytic systems applicable to the synthesis of this compound and related phenolic acetates.
| Catalyst Type | Specific Example(s) | Acetylating Agent | Key Features & Findings |
| Brønsted Acids | Sulfuric Acid (H₂SO₄) orgsyn.org | Acetic Anhydride | Rapid reaction, high yield for hydroquinone diacetate; traditional and effective method. orgsyn.org |
| Lewis Acids | Boron Trifluoride (BF₃) drugfuture.comcdnsciencepub.com | Acetic Anhydride | Effective for Thiele-Winter acetoxylation of quinones. drugfuture.comcdnsciencepub.com |
| Basic Catalysts | Pyridine rsc.org | Acetic Anhydride | Classic catalyst for phenol (B47542) acetylation, though can be toxic. rsc.orgrsc.org |
| Organocatalysts | DABCO rsc.org | Vinyl Acetate | Solvent-free conditions, excellent yields, and simple workup. rsc.org |
| Solid Acids | Heteropolyacids, Zeolites researchgate.net | Acetic Anhydride | Reusable, environmentally friendly, effective for quinone acetoxylation at room temperature. researchgate.net |
| Transition Metals | RhCl₃/LiI/LiBF₄ nih.gov | Carbon Monoxide (CO) | Novel route via carbonylation of aryl methyl ethers to aryl acetates. nih.gov |
Mechanistic studies indicate that in acid catalysis, the reaction proceeds via an activated electrophilic acetylating agent. orgsyn.org In contrast, base catalysis, such as with pyridine, involves the formation of a more reactive N-acetylpyridinium ion intermediate. rsc.org Organocatalytic systems like DABCO are proposed to function through a nucleophilic catalysis mechanism, where DABCO attacks the acyl donor to form a reactive intermediate that then acetylates the phenol. rsc.org The diversity of these catalytic systems provides a versatile toolkit for chemists to synthesize this compound, allowing for the optimization of reaction conditions based on factors like cost, efficiency, and environmental impact.
Polymerization Chemistry and Advanced Materials Science Applications of Phenylhydroquinone Diacetate
Phenylhydroquinone (B131500) Diacetate as a Monomer in Liquid Crystalline Polymer (LCP) Synthesis.mdpi.comwiley.comnih.govresearchgate.net
Phenylhydroquinone diacetate serves as a crucial BB-type monomer in the synthesis of LCPs, often in conjunction with AA-type monomers like terephthalic acid (TA) and 2,6-naphthalene-dicarboxylic acid (NDA). mdpi.com The incorporation of the phenyl hydroquinone (B1673460) unit into the polymer chain contributes to the thermal stability of the resulting LCPs, with glass transition temperatures (Tg) observed in the range of 140–170 °C. researchgate.net The synthesis of these LCPs is typically achieved through melt polycondensation, a process that can proceed via different mechanisms, including acidolysis and esterolysis. google.com
Acidolysis Polycondensation Mechanisms and Kinetics.mdpi.comwiley.comnih.govresearchgate.net
Acidolysis is a prominent mechanism for LCP synthesis involving the reaction of an aromatic diacetate with an aromatic dicarboxylic acid, eliminating acetic acid. mdpi.com The polymerization of this compound with terephthalic acid is a classic example of an AA/BB polymerization system. mdpi.com
The kinetics of these reactions are often complex. While model reactions in homogeneous conditions have been shown to follow second-order kinetics, the actual polycondensations are frequently heterogeneous from the start due to the high insolubility of the diacid monomers. mdpi.comresearchgate.net Despite this, the kinetics of the actual polymerizations have been found to be comparable to the model studies, also exhibiting second-order behavior. mdpi.comresearchgate.net
The proposed mechanism for acidolysis involves a two-step process with tetrahedral intermediates. mdpi.comresearchgate.net In the later stages of polymerization, side reactions such as ketene (B1206846) loss can occur, leading to the formation of phenolic end groups. This alters the reaction mechanism to phenolysis. mdpi.com
Esterolysis Polycondensation Mechanisms and Kinetics.nih.gov
Esterolysis presents an alternative route to LCPs, involving the reaction of acetate (B1210297) esters with the loss of methyl acetate. researchgate.netwiley.com This method has been successfully applied to the synthesis of LCPs using monomers like dimethyl terephthalate (B1205515) (DMT) and this compound. researchgate.netwiley.com
The rate of esterolysis polymerization is generally slower than that of the corresponding acidolysis melt polymerization. researchgate.netwiley.com However, it is still sufficiently fast to produce high-molecular-weight polymers with thermal stability comparable to commercially available LCPs. researchgate.netwiley.com A significant advantage of the esterolysis route is the reduction of polymer coloration, as the mechanism avoids the ketene loss that can occur during acidolysis. researchgate.netwiley.com
Role of Catalysts in this compound Polymerization Systems (e.g., Tin and Antimony Catalysts).nih.govrsc.org
Catalysts are essential in both acidolysis and esterolysis polymerization to achieve high molecular weights in a reasonable timeframe. mdpi.com Tin and antimony compounds are commonly employed catalysts in these systems. researchgate.netwiley.com For instance, in the esterolysis melt polymerization of dimethyl terephthalate (DMT) with this compound, both tin and antimony catalysts have been shown to be effective. researchgate.netwiley.com
In one study, DMT-based monomer compositions demonstrated a much faster polymerization rate than those based on dimethyl 2,6-naphthalene dicarboxylate (DMND) when using an antimony oxide catalyst. researchgate.netwiley.com The choice of catalyst can also influence the final properties of the polymer. mdpi.com For example, different catalysts can lead to variations in the molecular weight and coloration of the resulting polyester (B1180765). mdpi.com Organotin compounds, such as dibutyl tin diacetate, are known to facilitate condensation reactions. researchgate.netepo.org
Influence of Monomer Solubility on Polymerization Rate.researchgate.net
Monomer solubility is a critical factor influencing the rate of polymerization, particularly in heterogeneous systems. researchgate.netrsc.org In the acidolysis polycondensation of terephthalic acid with this compound, the insolubility of the diacid monomer makes the reaction heterogeneous from the outset. mdpi.comresearchgate.net
Research suggests that the solubility of the initially formed 1:1 dimer is a crucial determinant of the polymerization rate. researchgate.net The faster polymerization of terephthalic acid with this compound compared to hydroquinone diacetate is attributed to the greater solubility of the corresponding dimer. researchgate.net The local concentration of the initiated monomer, which is directly related to its solubility, promotes the dimerization of radical anions, a key step in some polymerization pathways. rsc.org
Structural Integration of this compound Units into Polymeric Architectures
The incorporation of this compound units into a polymer backbone significantly influences the material's properties. The phenyl side group introduces a "crankshaft" structure into the polymer chain, which disrupts the packing of the polymer chains. google.com This disruption lowers the melting point of the resulting copolyester without substantially compromising its crystallinity or liquid crystalline properties. google.com This allows for melt processing at more accessible temperatures (250-280°C). google.com
The inclusion of these units also enhances the thermal stability of the LCPs. researchgate.net The resulting polymers exhibit a glass transition temperature (Tg) in the range of 140–170 °C, which is a desirable characteristic for high-performance materials. researchgate.net
Optimization of Polymerization Reaction Conditions and Process Parameters
The optimization of reaction conditions is crucial for controlling the properties of the final polymer, such as molecular weight, molecular weight distribution, and thermal characteristics. mdpi.commt.comanalis.com.my Key parameters that are often optimized include reaction temperature, monomer concentration, and catalyst type and concentration. wiley.comnih.govmdpi.com
For instance, in the synthesis of LCPs from polyethylene (B3416737) terephthalate (PET) and 4-acetoxybenzoic acid, the reaction temperature was a critical variable, with experiments conducted at 260, 265, 270, and 275°C. wiley.com The concentration of the monomer can also significantly affect the molecular weight of the resulting polymer. nih.gov
The choice and concentration of the catalyst are also vital parameters to optimize. wiley.commdpi.com For example, sodium acetate, zinc acetate, and antimony trioxide have been investigated for their catalytic effects in transesterification reactions. wiley.com The type of catalyst not only affects the reaction rate but can also influence the color of the final polymer. mdpi.com
The following table summarizes the key polymerization methods and their characteristics for this compound:
| Polymerization Method | Co-monomers | Catalysts | Key Characteristics |
| Acidolysis | Terephthalic acid (TA), 2,6-Naphthalenedicarboxylic acid (NDA) | Tin, Antimony compounds | Heterogeneous reaction, second-order kinetics, potential for phenolysis at later stages. mdpi.comresearchgate.net |
| Esterolysis | Dimethyl terephthalate (DMT), Dimethyl 2,6-naphthalene dicarboxylate (DMND) | Tin, Antimony oxides | Slower than acidolysis but produces polymers with good thermal stability and reduced coloration. researchgate.netwiley.com |
Molecular Interactions and Mechanistic Biological Studies of Phenylhydroquinone Derivatives
Biochemical Transformation Pathways of Phenylhydroquinone (B131500)
Once formed from its diacetate precursor, phenylhydroquinone enters several metabolic pathways that determine its biological activity and eventual detoxification or toxification. These pathways involve oxidative reactions and conjugation with endogenous molecules.
The metabolism of phenylhydroquinone (PHQ) can lead to the formation of highly reactive intermediates through oxidative processes. PHQ can be oxidized to form phenylbenzoquinone (PBQ). scispace.com This transformation can occur via an autoxidation mechanism, which may be catalyzed by the presence of semiquinones and superoxide (B77818) radicals. scispace.com During this process, semiquinone radicals are generated as transient intermediates. scispace.comnih.gov Both the semiquinone radicals and the resulting quinone (PBQ) are highly reactive species. scispace.comnih.gov These metabolites are electrophilic and can participate in further reactions, including redox cycling, which contributes to their biological effects. scispace.com Studies have shown that both PBQ and PHQ can induce DNA strand breakage and the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), with PBQ demonstrating greater efficiency in causing this damage. researchgate.net
To mitigate potential toxicity, cells employ Phase II conjugation reactions to increase the water solubility of PHQ and facilitate its elimination. The primary detoxification pathways for PHQ involve its metabolism into glucuronide and sulfate (B86663) conjugates. scispace.comnih.gov Inhibition of the glucuronidation pathway, for instance, has been shown to significantly increase the cytotoxicity of PHQ in rat hepatocytes, confirming the importance of this route for detoxification. scispace.comnih.gov
Glutathione (B108866) (GSH), a key intracellular antioxidant and tripeptide, also plays a role in the metabolism of PHQ. scispace.comnih.gov It can conjugate with the reactive quinone and semiquinone metabolites. nih.gov However, the role of GSH is complex; while it serves a protective function by scavenging reactive species, the resulting glutathione conjugates can, in some cases, be toxic themselves. nih.gov It has been suggested that under certain conditions, GSH-depleted hepatocytes become more resistant to PCB hydroquinone (B1673460) metabolites, indicating that the glutathione conjugates themselves may contribute to toxicity. nih.gov
The detoxification of phenylhydroquinone is primarily an enzymatic process. The key enzymes involved are uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), which catalyze the glucuronidation of PHQ. scispace.comnih.gov This process attaches a glucuronic acid moiety to the hydroquinone, making it more polar and readily excretable. Similarly, sulfotransferases (SULTs) are responsible for the sulfation of PHQ. The formation of these glucuronide and sulfate conjugates is a critical step in neutralizing the reactivity of PHQ and preventing its accumulation. scispace.comnih.gov Glutathione S-transferases (GSTs) are enzymes that facilitate the conjugation of GSH with electrophilic compounds, including the quinone metabolites of PHQ. researchgate.net These enzymatic reactions are central to the cellular defense against xenobiotics like phenylhydroquinone.
Table 1: Summary of Phenylhydroquinone Metabolic Pathways
| Pathway | Key Enzymes | Metabolites/Products | Role |
|---|---|---|---|
| Oxidative Metabolism | Cytochrome P450 (implied), Autoxidation | Phenylsemiquinone radical, Phenylbenzoquinone (PBQ) | Bioactivation, Formation of reactive electrophiles scispace.comnih.gov |
| Glucuronidation | Uridine Diphosphate-Glucuronosyltransferases (UGTs) | Phenylhydroquinone-glucuronide | Detoxification, Increased water solubility for excretion scispace.comnih.gov |
| Sulfation | Sulfotransferases (SULTs) | Phenylhydroquinone-sulfate | Detoxification, Increased water solubility for excretion scispace.comnih.gov |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Phenylhydroquinone-glutathione adducts | Primarily detoxification, but conjugates may also be toxic nih.govresearchgate.net |
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Adduct Formation)
Cellular Responses and Signaling Pathway Modulation
The introduction of phenylhydroquinone and its reactive metabolites into a cellular environment triggers a cascade of responses, primarily centered around oxidative stress and the subsequent activation of defense and damage pathways.
Phenylhydroquinone and its metabolites are potent inducers of reactive oxygen species (ROS). scispace.comnih.gov The primary mechanism for this ROS generation is redox cycling. scispace.comnih.gov The hydroquinone can be oxidized to a semiquinone and then to a quinone, a process that can reduce molecular oxygen to form the superoxide anion radical (O₂⁻). nih.gov This quinone can then be reduced back to a hydroquinone by cellular reductases, consuming reducing equivalents like NADPH and allowing the cycle to repeat, continuously generating superoxide. nih.gov
The superoxide formed can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). nih.gov In the presence of transition metals, H₂O₂ can be further converted into the highly reactive hydroxyl radical (•OH). scispace.comnih.gov Studies using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) have confirmed that PCB hydroquinones, including PHQ, produce high levels of ROS in hepatocytes. scispace.comnih.gov The inhibition of catalase, an enzyme that neutralizes H₂O₂, leads to a significant increase in both ROS levels and cytotoxicity, which strongly indicates that redox cycling and the resulting production of superoxide and hydrogen peroxide are key to its toxicity. nih.gov
The overproduction of ROS by phenylhydroquinone and its metabolites overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. nih.govresearchgate.net This condition results in widespread damage to cellular macromolecules. Oxidative stress induced by PHQ has been shown to cause significant DNA damage, including strand breaks and the formation of oxidized bases like 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. researchgate.netnih.gov
Furthermore, the process of redox cycling and the conjugation of metabolites can deplete the cell's primary non-enzymatic antioxidant, glutathione (GSH). nih.govnih.gov The depletion of GSH compromises cellular defense mechanisms, rendering the cell more susceptible to further oxidative damage and potentially leading to cell death. nih.govnih.gov This combination of direct molecular damage and the depletion of protective antioxidants constitutes the primary mechanism of oxidative stress elicited by phenylhydroquinone in cellular systems. nih.govnih.gov
Table 2: Cellular Responses to Phenylhydroquinone-Induced Oxidative Stress
| Cellular Response | Mechanism | Consequence |
|---|---|---|
| ROS Generation | Redox cycling of the phenylhydroquinone/phenylbenzoquinone couple generates superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). scispace.comnih.govnih.gov | Initiation of oxidative stress cascade. researchgate.net |
| DNA Damage | ROS directly attacks DNA, causing strand breaks and base oxidation. researchgate.netnih.gov | Formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG), leading to mutations. researchgate.netnih.gov |
| Depletion of Antioxidants | Consumption of glutathione (GSH) through conjugation with reactive metabolites and in scavenging ROS. nih.govnih.gov | Reduced cellular capacity to neutralize ROS, increased susceptibility to damage. nih.govnih.gov |
| Cytotoxicity | Combined effects of macromolecular damage (DNA, proteins, lipids) and collapse of antioxidant defenses. scispace.comnih.gov | Cell death. nih.gov |
Modulation of Intracellular Redox Homeostasis
Phenylhydroquinone (PHQ), the active form of phenylhydroquinone diacetate following intracellular hydrolysis by esterases, significantly disrupts redox homeostasis primarily through the generation of reactive oxygen species (ROS). The process often involves the auto-oxidation of PHQ, which leads to the formation of phenylbenzoquinone (PBQ) and is catalyzed by semiquinones and superoxide radicals. nih.gov This oxidation process is a key source of ROS.
Studies have demonstrated that PHQ generates superoxide radicals and hydroxyl radicals. nih.govnih.gov The production of superoxide by PHQ has been confirmed using assays such as cytochrome c reduction. nih.gov The generation of ROS can be measured experimentally using probes like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS within the cell. nih.govresearchgate.netscispace.com
The cellular response to PHQ-induced oxidative stress involves antioxidant defense systems. Enzymes like superoxide dismutase (SOD) and catalase play a role in mitigating the effects of the generated ROS. nih.govnih.gov The inhibition of catalase, for instance, has been shown to increase the cytotoxicity of PHQ, underscoring the role of hydrogen peroxide in its mechanism of action. nih.gov Furthermore, the cellular glutathione (GSH) pool is implicated, as hydroquinones can either conjugate with GSH or oxidize it through redox cycling, potentially depleting this critical antioxidant and increasing susceptibility to oxidative stress. nih.govmdpi.com This disruption of the delicate balance between oxidant generation and antioxidant defenses is a central feature of PHQ's biological activity. nih.govplos.orgunisi.it
Influence on Cell Cycle Progression and Cell Viability Mechanisms
The disruption of redox homeostasis by phenylhydroquinone directly impacts cell viability and can interfere with cell cycle progression. The generation of excessive ROS and the resulting oxidative damage to cellular components can trigger pathways leading to cell death. physiology.org The cytotoxicity of PHQ has been observed in various cell types, including rat hepatocytes and Chinese hamster V79 cells. nih.govresearchgate.net Cell viability can be quantitatively assessed using methods like the trypan blue exclusion assay, which measures plasma membrane integrity, or the MTS assay, which evaluates metabolic activity. nih.govresearchgate.net
PHQ-induced DNA damage, such as single-strand breaks and the formation of oxidized bases like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), represents a significant challenge to genomic integrity. researchgate.net Such lesions can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptotic pathways to eliminate the compromised cell. plos.orgmdpi.com Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged cells and can be initiated by intracellular stress signals, including those originating from oxidative damage. physiology.orgnih.gov While the direct effects of this compound on specific cell cycle checkpoints are not extensively detailed, the induction of significant DNA damage is a well-established mechanism for halting cell cycle progression. researchgate.net
Effects on Inflammatory Signaling Cascades (e.g., NF-κB Pathway)
The generation of reactive oxygen species by phenylhydroquinone is a key event that can influence inflammatory signaling pathways. ROS are known second messengers in various signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. science.govnih.gov While direct studies on this compound's effect on NF-κB are limited, the known behavior of its parent compound, hydroquinone, and the established role of ROS provide a mechanistic link. Hydroquinone has been shown to stimulate inflammatory functions in endothelial cells through the activation of NF-κB. science.gov
The activation of the NF-κB pathway typically involves the degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. frontiersin.orgnih.gov ROS can trigger this cascade. nih.gov Conversely, some natural compounds have been shown to inhibit osteoclastogenesis by suppressing ROS-activated pathways like the MAPK/c-Fos/NFATc1 cascade, while showing little effect on the NF-κB pathway itself, indicating the complexity of these interactions. nih.govfrontiersin.org Given that PHQ is a potent generator of ROS, it is mechanistically plausible that it modulates the NF-κB and other inflammatory signaling pathways, such as the MAPK pathway, which also responds to oxidative stress. frontiersin.orgresearchgate.net
Molecular Targets and Binding Interactions
Enzyme Inhibition and Activation Mechanisms
The primary enzymatic interactions of phenylhydroquinone are linked to its redox cycling activity. Rather than being a classical inhibitor or activator of a specific enzyme, PHQ's biological effects are modulated by the activity of cellular antioxidant enzymes. The DNA cleavage caused by PHQ can be inhibited by superoxide dismutase (SOD) and catalase, indicating that the substrates for these enzymes—superoxide anion and hydrogen peroxide, respectively—are key mediators of PHQ's genotoxicity. nih.gov
Inhibition of catalase with agents like sodium azide (B81097) increases PHQ's cytotoxicity and the measurable levels of ROS, confirming that hydrogen peroxide is a crucial, toxic intermediate. nih.gov Conversely, the presence of SOD can accelerate the consumption of NADPH in microsomal studies, suggesting that the conversion of superoxide to hydrogen peroxide is a key step in the redox cycle. nih.gov
Furthermore, the formation of PHQ itself is an enzymatic process. It is a major metabolite of the fungicide o-phenylphenol (OPP), formed via oxidation by cytochrome P-450 (CYP) enzymes, such as CYP2C11, CYP2E1, and CYP1A2 in rat and human liver microsomes. nih.govnih.gov
Interactions with Cellular Macromolecules (e.g., DNA, Proteins)
Phenylhydroquinone interacts directly and damagingly with cellular macromolecules, most notably DNA. nih.govfrontiersin.orgrsc.orgplos.org Studies using plasmid DNA have shown that PHQ causes DNA strand scission at concentrations as low as 1 x 10⁻⁵ M. nih.gov This DNA cleavage is mediated by the oxygen radicals generated during PHQ's auto-oxidation. nih.gov The damage is not random; sequencing gel analysis has revealed that when DNA is treated with PHQ, cleavage occurs more frequently at guanine (B1146940) residues. nih.gov
In cellular systems, PHQ has been shown to form covalent DNA adducts. nih.gov In human promyelocytic leukemia (HL-60) cells treated with PHQ, researchers identified one principal and three minor DNA adducts. nih.gov The formation of these adducts demonstrates a direct chemical reaction between the metabolite (or its reactive quinone form) and DNA, representing a significant form of genotoxicity. nih.gov This adduct formation is believed to result from the peroxidative activation of PHQ. nih.gov
The effects of PHQ-induced DNA damage can be attenuated by radical scavengers, providing further evidence that ROS are the ultimate damaging species. nih.gov The ability of PHQ to interact with and modify critical macromolecules like DNA is central to its cytotoxic and potential carcinogenic effects. nih.gov
Preclinical Mechanistic Toxicology Studies
Preclinical studies have elucidated the mechanisms underlying the toxicity of phenylhydroquinone, the active metabolite of this compound. The core of its toxicity is the induction of severe oxidative stress. nih.gov In isolated rat hepatocytes, PHQ's cytotoxicity was shown to be dependent on the generation of ROS. nih.gov This was confirmed by experiments where inhibiting catalase, an enzyme that neutralizes hydrogen peroxide, significantly increased cell death. nih.gov
The genotoxicity of PHQ is a major component of its toxicological profile. Mechanistic studies have demonstrated its ability to cause DNA strand breaks and form DNA adducts. nih.govnih.gov The formation of a major adduct and three minor ones in HL-60 cells after exposure to PHQ highlights its potential to initiate carcinogenesis through direct DNA modification. nih.gov The mechanism involves the generation of superoxide and hydroxyl radicals during its oxidation, which then attack the DNA backbone and bases, with a preference for guanine. nih.gov
Furthermore, PHQ metabolism is linked to detoxification and bioactivation pathways. While it can be detoxified through conjugation to form glucuronide and sulfate conjugates, its redox cycling and peroxidase-mediated activation lead to the formation of the toxic species that damage cellular components. nih.govnih.gov These preclinical findings collectively point to a mechanism of toxicity driven by ROS-mediated oxidative damage to critical macromolecules, particularly DNA.
Data Tables
Table 1: Effect of Radical Scavengers on PHQ-Induced DNA Cleavage Based on findings from studies with pUC18 DNA. nih.gov
| Scavenger | Target Radical(s) | Effect on PHQ-Induced DNA Cleavage |
| Superoxide Dismutase (SOD) | Superoxide (O₂⁻) | Inhibition |
| Catalase | Hydrogen Peroxide (H₂O₂) | Inhibition |
| Sodium Benzoate | Hydroxyl Radical (•OH) | Inhibition |
| Dimethyl Sulfoxide | Hydroxyl Radical (•OH) | Inhibition |
| tert-Butanol | Hydroxyl Radical (•OH) | Inhibition |
| Sodium Azide | Singlet Oxygen (¹O₂), •OH | Inhibition |
Table 2: Relative Distribution of DNA Adducts in HL-60 Cells Treated with Phenylhydroquinone Based on ³²P-postlabeling analysis after 8-hour treatment. nih.gov
| Adduct | Relative Distribution (%) |
| Principal Adduct | 80 |
| Minor Adduct 1 | 10 |
| Minor Adduct 2 | 6 |
| Minor Adduct 3 | 4 |
Investigation of Hepatocellular Injury Mechanisms
The liver is a primary site for the metabolism of foreign compounds, making it susceptible to chemically-induced injury. Studies on phenylhydroquinone, the active form of this compound, have elucidated several mechanisms contributing to its hepatotoxicity. The cytotoxic effects are primarily linked to its oxidative properties and its interaction with cellular defense systems. nih.gov
Research using isolated rat hepatocytes has shown that exposure to phenylhydroquinone (PHQ) leads to a dose-dependent increase in cell death. nih.gov This cytotoxicity is accompanied by significant depletion of intracellular glutathione (GSH) and protein thiols, which are crucial for protecting the cell from oxidative damage. nih.gov The mechanism involves the auto-oxidation of PHQ, a process that consumes oxygen and can be inhibited by the presence of sulfhydryl compounds like GSH. nih.gov The toxicity of PHQ is directly related to its rate of oxidation, which leads to the formation of the more reactive phenylbenzoquinone (PBQ). nih.gov
Further investigations have revealed that the cytotoxicity of hydroquinone metabolites involves the generation of reactive oxygen species (ROS). nih.gov The process of redox cycling, where the hydroquinone is oxidized to a semiquinone or quinone and then reduced back, can produce superoxide radicals. nih.gov This increased oxidative stress is a key factor in the observed cellular damage. nih.gov When the enzyme catalase, which neutralizes hydrogen peroxide, is inhibited, the cytotoxicity and ROS formation from PCB hydroquinones increase, highlighting the role of superoxide production in the toxicity mechanism. nih.gov
Detoxification pathways, such as glucuronidation and sulfation, play a significant role in mitigating PHQ-induced damage. nih.gov Studies have confirmed that inhibiting the glucuronidation pathway substantially enhances the cytotoxicity of phenylhydroquinone in hepatocytes, demonstrating the importance of this metabolic route for its safe elimination. nih.gov
Table 1: Comparative Cytotoxicity of Hydroquinones in Rat Hepatocytes
The following table summarizes the relative toxicity and oxygen consumption rates of various hydroquinone compounds, indicating that phenylhydroquinone is among the most toxic. nih.gov
| Compound (at 0.5 mM) | Relative Toxicity | Rate of Oxygen Consumption |
| tert-Butyl-hydroquinone | Most Toxic | High |
| Phenylhydroquinone | Most Toxic | High |
| Hydroquinone | Toxic | Moderate |
| 2,5-di(tert-butyl)-1,4-benzohydroquinone | Less Toxic | Low |
Data sourced from studies on isolated rat hepatocytes. nih.gov
Genotoxic Mechanisms (e.g., DNA Damage Induction)
Genotoxicity, the property of chemical agents to damage genetic information, is a critical concern for carcinogenesis. globalresearchonline.net Phenylhydroquinone, a major metabolite of the commercial compound o-phenylphenol, has been shown to induce significant DNA damage. nih.govnih.gov The underlying mechanism is primarily oxidative, involving the generation of reactive oxygen species that attack DNA. nih.gov
Studies using plasmid DNA (pUC18) demonstrated that phenylhydroquinone causes DNA strand cleavage. nih.gov This damage is mediated by the production of superoxide and hydroxyl radicals during the chemical's auto-oxidation. nih.gov The genotoxicity of PHQ is not an isolated phenomenon; it is part of a broader pattern of toxicity associated with its breakdown products. The weight of evidence suggests that DNA damage induced by o-phenylphenol and its metabolites, including phenylhydroquinone and phenylbenzoquinone, is a threshold-dependent response linked to toxicity in the target tissue. nih.gov The most consistently observed form of genetic toxicity is clastogenicity, which refers to the induction of structural chromosome aberrations. nih.gov
In human hepatoma HepG2 cells, the related compound hydroquinone (HQ) has been shown to cause a range of genotoxic effects, including DNA strand breaks, chromosome breaks, and the formation of DNA-protein crosslinks. nih.gov These effects are directly correlated with an increase in intracellular ROS levels and the depletion of cellular glutathione (GSH). nih.gov A key indicator of oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG), which was significantly increased in HepG2 cells exposed to HQ. nih.gov This body of evidence strongly suggests that the genotoxic effects of phenylhydroquinone and related compounds are mediated by oxidative stress. nih.gov
The potential for DNA damage can be mitigated by substances with antioxidant properties. Research has shown that extracts from Moutan Cortex and Paeoniae Radix can suppress the DNA cleavage induced by PHQ by scavenging the oxygen radicals it generates. nih.gov
Table 2: Genotoxic Effects of Hydroquinone on HepG2 Cells
This table presents findings on the dose-dependent genotoxicity of hydroquinone, a related compound, in a human liver cell line.
| Concentration (µM) | Effect on DNA Migration (Comet Assay) | Micronuclei Frequency |
| 6.25 | Significant dose-dependent increase | - |
| 12.5 | Significant dose-dependent increase | Significant increase |
| 25.0 | Maximum DNA migration observed | Significant increase |
| 50.0 | Reduction in migration (putative DNA-protein crosslinks) | Significant increase |
Data demonstrates that hydroquinone induces DNA strand breaks and chromosome breaks in a dose-dependent manner. nih.gov
Immunomodulatory Mechanisms
Research indicates that hydroquinone can compromise general immune responses, which may hinder the host's ability to react to carcinogenic threats. science.gov This suggests an interaction with immune surveillance mechanisms. One of the specific mechanisms identified involves the stimulation of inflammatory pathways. In microvascular endothelial cells, hydroquinone has been found to promote inflammatory functions through the activation of the nuclear factor κB (NF-κB) pathway. science.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its activation by hydroquinone points to a pro-inflammatory potential, which can contribute to tissue damage and the pathogenesis of various diseases. science.govresearchgate.net
The generation of oxidative stress is closely linked to inflammatory responses. researchgate.net The same reactive oxygen species that cause hepatocellular and DNA damage can also act as signaling molecules that trigger inflammatory cascades, creating a link between the different facets of phenylhydroquinone's biological activity.
Advanced Characterization and Analytical Methodologies in Phenylhydroquinone Diacetate Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Spectroscopy is indispensable for confirming the molecular structure of phenylhydroquinone (B131500) diacetate. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed "fingerprint" of the molecule by probing the environment of its atoms and the vibrations of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For phenylhydroquinone diacetate, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the phenyl substituent, the hydroquinone (B1673460) ring, and the acetate (B1210297) groups.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The aromatic protons on the phenyl and diacetate-substituted rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methyl protons of the two acetate groups would be expected to produce a sharp singlet peak in the upfield region, generally around 2.0-2.3 ppm. The exact chemical shifts can be influenced by the solvent used for the analysis. sigmaaldrich.com
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the acetate groups (around 168-172 ppm), the aromatic carbons (typically 120-150 ppm), and the methyl carbons of the acetate groups (around 20-25 ppm). google.com The presence of the phenyl group would result in a distinct set of signals for its carbons.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Acetate (CH₃) | ~2.0 - 2.3 | Singlet |
| ¹H | Aromatic (C₆H₄, C₆H₅) | ~7.0 - 8.0 | Multiplets |
| ¹³C | Acetate (CH₃) | ~20 - 25 | Quartet |
| ¹³C | Aromatic Carbons | ~120 - 150 | Doublets/Singlets |
| ¹³C | Carbonyl (C=O) | ~168 - 172 | Singlet |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by the characteristic absorptions of the ester and aromatic groups. europa.eu
Key IR absorption bands include:
C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.
C-O Stretch: Strong bands corresponding to the C-O stretching of the acetate groups are expected in the 1250-1000 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic rings.
Aromatic C-H Stretch: These signals typically appear above 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | ~1750 - 1735 | Strong |
| Ester (C-O) | Stretch | ~1250 - 1000 | Strong |
| Aromatic (C=C) | Stretch | ~1600 - 1450 | Medium to Weak |
| Aromatic (C-H) | Stretch | >3000 | Medium |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, thereby allowing for accurate purity assessment and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and precise method for analyzing non-volatile compounds like this compound. notulaebotanicae.ro A common approach for this type of molecule is reverse-phase HPLC.
A typical HPLC method would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.
Mobile Phase: A polar solvent mixture, often a gradient of water and a more organic solvent like methanol (B129727) or acetonitrile. notulaebotanicae.ro
Detection: A UV detector is highly effective, as the aromatic rings in this compound absorb UV light. The detection wavelength would be set to one of the compound's absorption maxima for optimal sensitivity. notulaebotanicae.ro
This method allows for the separation of this compound from related compounds such as unreacted phenylhydroquinone or mono-acetylated intermediates. By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, its purity can be quantitatively determined.
Interactive Data Table: General HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reverse-Phase C18 | Separation based on polarity |
| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | Elution of the compound from the column |
| Detector | UV-Vis (e.g., at 280 nm) | Detection and quantification |
| Flow Rate | ~1.0 mL/min | Controls the speed of the analysis |
Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., MALDI-TOF for polymers)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns. tutorchase.com
The molecular ion peak (M⁺) for this compound (C₁₈H₁₆O₄) would be expected at an m/z value corresponding to its molecular weight (296.32 g/mol ).
Fragmentation Analysis
During mass spectrometry analysis, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. tutorchase.com For this compound, common fragmentation pathways for esters would be expected: arizona.edu
Loss of Acetyl Group: Cleavage can result in the loss of an acetyl radical (•COCH₃, 43 mass units) or a neutral ketene (B1206846) molecule (CH₂=C=O, 42 mass units).
Aromatic Fragments: The stable aromatic structure can lead to characteristic fragments, such as the phenyl cation ([C₆H₅]⁺) at m/z 77. wpmucdn.com
MALDI-TOF for Polymer Analysis
When phenylhydroquinone is used as a monomer to create polyesters, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry becomes a critical analytical tool. google.comtytlabs.co.jp This soft ionization technique is particularly well-suited for analyzing large molecules like synthetic polymers. escholarship.org
MALDI-TOF analysis of polymers derived from this compound can provide key information: waters.combruker.com
Absolute Molecular Weight: It allows for the determination of the absolute molecular weight and molecular weight distribution for polymers with narrow polydispersity. tytlabs.co.jpwaters.com
Repeat Units: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeat unit.
Computational and Theoretical Investigations of Phenylhydroquinone Diacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phenylhydroquinone (B131500) diacetate. ekb.egscienceopen.comarxiv.org These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. researchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. researchgate.netfrontiersin.org For phenylhydroquinone diacetate, calculations would likely focus on the π-systems of the aromatic rings and the carbonyl groups of the acetate (B1210297) functions.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.orgmdpi.com For this compound, MEP analysis would highlight the negative potential around the oxygen atoms of the carbonyl groups, predicting these sites as likely targets for electrophilic attack or as hydrogen bond acceptors. Conversely, positive potential regions would indicate sites susceptible to nucleophilic attack.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include chemical hardness (η), softness (S), and electronegativity (χ). researchgate.net Such parameters are calculated to compare the reactivity of this compound with other related compounds under various reaction conditions. ekb.eg
| Calculated Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the propensity of the phenyl and hydroquinone (B1673460) rings to participate in electrophilic substitution reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Relates to the susceptibility of the molecule to nucleophilic attack, particularly at the carbonyl carbons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net | A moderate to large gap would suggest relative stability, characteristic of aromatic esters. |
| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. researchgate.net | Negative regions (red/yellow) on carbonyl oxygens suggest sites for hydrogen bonding and electrophilic interaction. Positive regions (blue) on hydrogens suggest sites for nucleophilic interaction. |
| Chemical Hardness (η) | Resistance to change in electron configuration. | A higher value indicates greater stability and lower reactivity. |
This table represents typical data obtained from DFT calculations for aromatic esters; specific values for this compound require dedicated computational studies.
Molecular Dynamics Simulations of Polymerization Processes
This compound serves as a monomer in the synthesis of high-performance thermotropic Liquid Crystal Polymers (LCPs), often through AA/BB type polycondensation reactions. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, providing a detailed view of complex processes like polymerization. rsc.orgmdpi.com
In the context of this compound polymerization, MD simulations can model the step-growth mechanism of LCP formation. researchgate.net These simulations can provide insights into:
Self-Assembly and Ordering: LCPs are known for their ability to form ordered structures. MD simulations can explore the self-assembly of polymer chains into nematic or smectic liquid crystalline phases, driven by intermolecular interactions between the rigid aromatic cores. mdpi.com
Thermophysical Properties: By simulating the polymer melt at different temperatures, MD can be used to predict important material properties such as the glass transition temperature (Tg) and the temperatures of liquid crystalline phase transitions. chemrxiv.org
Transport Mechanisms: For applications involving polymer transport, such as through porous media, MD simulations can elucidate the behavior of polymer chains under confinement or external forces. nih.gov
These all-atom simulations rely on force fields to describe the potential energy of the system, allowing for the modeling of large systems containing multiple polymer chains and solvent molecules over nanoseconds or longer. rsc.orgmdpi.com This provides a molecular-level understanding of how monomer structure translates into the macroscopic properties of the final polymer. mdpi.com
Docking Studies of Molecular Interactions with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net While specific docking studies on this compound are not prominent, research on closely related hydroquinone derivatives provides a strong basis for predicting its potential biological interactions.
Hydroquinone and its derivatives are known to interact with various biological targets. For instance, docking studies on methyl hydroquinone and its brominated analogue have shown that they fit into the active sites of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). japsonline.com These studies revealed that the hydroquinone moiety can form crucial interactions with key amino acid residues like Tyr385 and Ser530 within the enzyme's active site. japsonline.com
Similarly, other hydroquinone-containing hybrids have been investigated as potential anticancer agents through docking studies against various cancer-related protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase 1 (MEK1). mdpi.com The hydroquinone portion often participates in hydrogen bonding or π-π stacking interactions within the ATP-binding pocket of these kinases. Furthermore, the hydroquinone form of certain Hsp90 inhibitors was predicted through in silico modeling to form more stable hydrogen bond interactions with the target protein compared to its quinone counterpart. researchgate.net
Based on these precedents, docking studies for this compound would likely explore its potential to bind to targets such as:
Cyclooxygenase (COX) enzymes
Protein kinases (e.g., EGFR, MEK1)
Heat shock proteins (e.g., Hsp90)
Topoisomerases nih.gov
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) nih.gov
The results of such studies would be evaluated based on binding energy scores and the analysis of non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site.
| Compound/Analogue | Biological Target | Key Findings from Docking Studies | Reference |
| Methyl Hydroquinone | COX-1 / COX-2 | Fits into the active site, interacting with key residues (Tyr385, Ser530). Lower binding energy for the brominated derivative suggests stronger interaction. | japsonline.com |
| Bromo Methyl Hydroquinone | COX-1 / COX-2 | Showed lower binding energy and RMSD values compared to methyl hydroquinone, indicating more potent inhibition. japsonline.com | japsonline.com |
| Hydroquinone-Pyrazoline Hybrids | Protein Kinases (EGFR, MEK1) | Showed favorable binding energies, suggesting potential as kinase inhibitors for cancer therapy. mdpi.com | mdpi.com |
| 19-phenyl-hydroquinone (Hsp90 inhibitor analogue) | Hsp90 | Predicted to form additional hydrogen bond interactions compared to the parent quinone form. researchgate.net | researchgate.net |
Kinetic Modeling of Reaction Pathways (e.g., DFT Calculations)
Kinetic modeling, often employing DFT calculations, is crucial for understanding the mechanisms and reaction rates of chemical processes. nih.govrsc.org For this compound, this approach is particularly relevant for modeling its synthesis and, more importantly, its polymerization into LCPs. researchgate.net
The synthesis of aromatic polyesters from monomers like this compound involves complex transesterification reactions. researchgate.netresearchgate.net DFT calculations can map the potential energy surface for the entire reaction pathway. This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products. researchgate.net
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the energy barrier (activation energy) that must be overcome for the reaction to proceed.
In the context of LCP synthesis involving this compound, kinetic modeling can elucidate the complex blend of mechanisms at play. researchgate.net For example, DFT calculations can compare the energy barriers for different proposed pathways, such as acidolysis versus phenolysis, which may become dominant at different stages of the polymerization. researchgate.netresearchgate.net Studies on similar aromatic polyester (B1180765) systems have successfully used DFT to determine the rate-limiting step—often the transesterification between a phenol (B47542) and an acid anhydride (B1165640) intermediate—and to evaluate the efficiency of different catalysts by calculating how they lower the activation energy barrier. researchgate.net
By combining the calculated energy barriers with transition state theory, it is possible to estimate the theoretical rate constants for each elementary step in the reaction mechanism. nih.gov This allows for the construction of a comprehensive kinetic model that can predict how reaction conditions (e.g., temperature, catalyst) will influence the polymerization rate and the structure of the final polymer.
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Routes for Phenylhydroquinone (B131500) Diacetate
The advancement of Phenylhydroquinone Diacetate applications is intrinsically linked to the availability of efficient and scalable synthetic methodologies. While established methods exist for the acetylation of hydroquinones, future research should focus on optimizing these processes and exploring novel synthetic pathways.
Current synthesis often involves the reaction of a benzenediazonium (B1195382) compound with hydroquinone (B1673460) to form phenylhydroquinone, which is then acetylated. google.comgoogle.com A common laboratory-scale procedure for acetylating hydroquinone involves using acetic anhydride (B1165640) with a catalytic amount of strong acid, like sulfuric acid, which is a rapid and high-yielding reaction. orgsyn.org However, scaling up such processes and ensuring high purity requires further investigation.
Future research efforts could be directed towards:
Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents, reduce waste, and employ reusable catalysts. This could involve exploring solid acid catalysts or enzymatic acetylation processes.
Process Optimization: Systematically studying reaction parameters such as temperature, catalyst loading, and reactant ratios to maximize yield and purity while minimizing reaction time and by-product formation. google.com
Alternative Acetylating Agents: Investigating alternatives to acetic anhydride, such as acetyl chloride in the presence of specific promoters like metallic magnesium, may offer different reactivity profiles and advantages under certain conditions. orgsyn.org
Continuous Flow Synthesis: Adapting the synthesis to continuous flow reactors could offer superior control over reaction conditions, leading to improved consistency, safety, and scalability compared to batch processing.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Description | Key Research Focus | Potential Advantages |
|---|---|---|---|
| Catalyst Development | Exploring novel acid catalysts (e.g., solid acids, zeolites) to replace traditional liquid acids like H₂SO₄. | Improving catalyst reusability, reducing corrosive waste, and enhancing selectivity. | Greener process, easier product purification. |
| Flow Chemistry | Transitioning the acetylation reaction from batch to a continuous flow process. | Optimization of flow rate, temperature, and residence time for maximum conversion. | Enhanced safety, scalability, and process control. |
| Enzymatic Synthesis | Utilizing lipase (B570770) or other esterase enzymes to catalyze the acetylation of phenylhydroquinone. | Screening for suitable enzymes, optimizing pH, temperature, and solvent system. | High selectivity, mild reaction conditions, environmentally friendly. |
| Solvent-Free Reactions | Conducting the reaction by melting the reactants together without a solvent. | Investigating reaction kinetics and heat management in the absence of a solvent. | Reduced environmental impact, simplified workup. |
Exploration of Advanced Polymeric Systems Incorporating this compound Units
This compound serves as a valuable monomer in the synthesis of high-performance polymers, particularly liquid crystalline polymers (LCPs). mdpi.comresearchgate.net Its rigid structure contributes to the desirable thermal and mechanical properties of the resulting materials. Future research in this area can focus on creating novel polymeric materials with tailored functionalities.
Studies have described the use of this compound as a BB-type monomer in AA/BB polycondensation reactions with various diacids, such as terephthalic acid and 2,6-naphthalene-dicarboxylic acid. mdpi.comresearchgate.net The kinetics of these polymerizations have been shown to follow a second-order rate law. mdpi.com By systematically varying the co-monomers and polymer architecture, new materials can be designed.
Future avenues for exploration include:
Novel Copolymers: Synthesizing copolymers by reacting this compound with a diverse range of diacid or hydroxy acid monomers to fine-tune properties like glass transition temperature, melting point, solubility, and liquid crystalline behavior. google.comresearchgate.net
Block Copolymers: Developing well-defined block copolymers containing segments derived from this compound. This approach could lead to materials with unique phase-separated morphologies and a combination of properties, such as toughness and high-temperature resistance.
Functional Polymers: Incorporating functional groups into the polymer backbone or as side chains to impart specific properties, such as conductivity, photo-responsiveness, or enhanced biocompatibility.
Polymer Blends and Composites: Investigating blends of polymers containing this compound units with other thermoplastics or the incorporation of nanofillers to create advanced composites with superior mechanical strength, thermal stability, or flame retardancy. google.comumaine.edu
Table 2: Examples of Advanced Polymeric Systems for Future Research
| Polymer Type | Co-monomers/Components | Target Property | Potential Application |
|---|---|---|---|
| Random Copolymers (LCPs) | Isophthalic acid, 2,6-naphthalenedicarboxylic acid, p-hydroxybenzoic acid. mdpi.comgoogle.com | Modified transition temperatures, improved processability. | High-strength fibers, electronics packaging. |
| Block Copolymers | Flexible polymer blocks (e.g., polyethers, polysiloxanes). | Toughness, elastomeric properties, self-assembly. | Thermoplastic elastomers, nanostructured materials. |
| Functional Polyesters | Monomers with pendant groups (e.g., sulfonic acids, amines). | Ion conductivity, pH-responsiveness. | Membranes, sensors. |
| Nanocomposites | Carbon nanotubes, graphene, nanoclays. | Enhanced mechanical modulus, electrical conductivity, flame retardancy. | Aerospace components, antistatic materials. |
Further Elucidation of Biochemical and Cellular Mechanisms of Action for Phenylhydroquinone Derivatives
The biological activity of phenylhydroquinone, the parent compound of the diacetate, has been a subject of study, revealing effects that warrant deeper investigation for its derivatives. Phenylhydroquinone is a metabolite of o-phenylphenol and has been shown to induce mitotic delay, apoptosis (programmed cell death), and aneuploidy (abnormal chromosome numbers) in human cancer cell lines without causing direct DNA damage. nih.gov It is also known to generate reactive oxygen species (ROS) through redox cycling, contributing to cytotoxicity in hepatocytes. nih.govscispace.com
Future research should investigate whether this compound acts as a prodrug that releases phenylhydroquinone within cells. The elucidation of these mechanisms is crucial for any therapeutic application. Key research questions include:
Metabolic Activation: Determining the metabolic pathways for this compound in target cells. Are cellular esterases capable of hydrolyzing the acetate (B1210297) groups to release the active phenylhydroquinone?
Target Identification: Identifying the specific molecular targets of phenylhydroquinone. While it is known to inhibit protein tyrosine kinase (PTK) activity associated with the epidermal growth factor receptor (EGF-R), the precise binding sites and downstream consequences need to be mapped. nih.govresearchgate.net
Oxidative Stress Mechanisms: Quantifying the generation of ROS and characterizing the cellular antioxidant responses upon treatment with phenylhydroquinone derivatives. Studies have shown that ROS generated during the autoxidation of phenylhydroquinone can lead to cell damage. researchgate.net
Cell Cycle and Apoptosis Regulation: Investigating the specific proteins involved in the G2/M cell cycle arrest and the apoptotic pathways (e.g., caspase activation) triggered by these compounds. nih.gov
Table 3: Key Biological Effects of Phenylhydroquinone to Investigate for Derivatives
| Observed Effect | Cellular Context | Potential Mechanism for Investigation | Reference |
|---|---|---|---|
| Mitotic Arrest and Aneuploidy | Human colon cancer cells (HCT116) | Interaction with microtubule dynamics or mitotic checkpoint proteins. | nih.gov |
| Apoptosis Induction | Human colon cancer cells (HCT116) | Activation of intrinsic or extrinsic apoptotic pathways; role of ROS. | nih.gov |
| Inhibition of PTK Activity | ER 22 cells (fibroblasts with EGF-R) | Direct competitive or allosteric inhibition of EGF-R kinase domain. | nih.govresearchgate.net |
| Hepatocyte Cytotoxicity | Isolated rat hepatocytes | Redox cycling leading to ROS production and depletion of glutathione (B108866). | nih.govscispace.com |
| Skin Depigmentation | Black guinea pig skin | Inhibition of tyrosinase activity and melanocyte-specific cytotoxicity. | nih.govmdpi.com |
Design of Comprehensive Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
To rationally design more potent and selective agents based on the phenylhydroquinone scaffold, comprehensive structure-activity relationship (SAR) studies are essential. Previous work has already demonstrated the feasibility of this approach, where the synthesis of various phenylhydroquinone derivatives led to compounds that inhibit EGF-stimulated DNA synthesis with IC50 values in the micromolar range. nih.govresearchgate.net
Future SAR studies should be designed to systematically probe the chemical space around the this compound core. This involves creating a library of analogs and evaluating their activity in relevant biological assays.
Systematic Structural Modifications:
Phenyl Ring Substitution: Introducing various substituents (e.g., electron-donating, electron-withdrawing, halogen, alkyl groups) at different positions on the phenyl ring to probe electronic and steric effects.
Acyl Group Variation: Replacing the acetate groups with other acyl groups of varying chain length and branching (e.g., propionate, butyrate, pivalate) to modulate lipophilicity and hydrolysis rates.
Hydroxyl Group Bioisosteres: Replacing one or both hydroxyl groups (in the parent hydroquinone) with bioisosteric functional groups to understand the importance of hydrogen bonding and redox potential.
Correlation of Structure with Multiple Endpoints: The designed analogs should be tested against a panel of endpoints, including cytotoxicity against various cancer cell lines, inhibition of specific enzymes (like PTKs or tyrosinase), and ability to induce ROS or apoptosis. nih.govnih.gov This multi-parametric analysis will help in decoupling desired activities (e.g., anti-cancer effects) from undesired ones (e.g., general cytotoxicity).
Table 4: Framework for a Proposed SAR Study on this compound Analogs
| Structural Modification Site | Example Modifications | Hypothesized Impact | Biological Endpoint to Measure |
|---|---|---|---|
| Phenyl Ring | -Cl, -F, -CH₃, -OCH₃ at ortho, meta, para positions. | Alters electronic properties, steric hindrance, and metabolic stability. | Enzyme inhibition (PTK, tyrosinase), cell viability. |
| Acetate Groups | Replace with propionyl, benzoyl, or pivaloyl groups. | Modulates lipophilicity, cell permeability, and rate of hydrolysis to the active hydroquinone. | Rate of cellular uptake, prodrug activation rate, cytotoxicity. |
| Hydroquinone Core | Methylation of one hydroxyl; replacement of OH with SH or NH₂. | Changes redox potential and hydrogen bonding capability. | ROS generation, interaction with target proteins. |
Integration of Multi-Omics Approaches in Mechanistic Investigations
To gain a holistic understanding of the cellular responses to phenylhydroquinone derivatives, the integration of multi-omics technologies is a powerful future direction. nih.gov These approaches, including transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the molecular perturbations caused by the compound, moving beyond single-target hypotheses. springermedizin.denih.gov
A multi-omics strategy for investigating this compound could involve:
Transcriptomics (RNA-Seq): Treating cancer cells with the compound and analyzing changes in the entire transcriptome. This can reveal which signaling pathways are activated or repressed, identifying networks related to cell cycle, apoptosis, stress response, and metabolism that are impacted. nih.gov
Proteomics: Using mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications (e.g., phosphorylation) following treatment. This can directly identify the downstream targets of kinases inhibited by the compound and reveal compensatory mechanisms. nih.gov
Metabolomics: Analyzing the cellular metabolome to understand how the compound affects central carbon metabolism, lipid metabolism, and redox balance. This is particularly relevant given the known ability of phenylhydroquinone to induce oxidative stress and deplete glutathione. nih.gov
Integrative Analysis: The true power lies in integrating the data from these different omics layers. For example, correlating changes in gene expression with corresponding protein levels and metabolic fluxes can build a comprehensive model of the drug's mechanism of action, identify novel biomarkers of response, and potentially uncover new therapeutic applications. nih.gov
Table 5: Proposed Multi-Omics Integration Strategy for Mechanistic Studies
| Omics Technique | Primary Data Generated | Key Research Question to Address |
|---|---|---|
| Transcriptomics | Differential gene expression profiles. | Which signaling and metabolic pathways are transcriptionally altered by the compound? |
| Proteomics | Changes in protein abundance and post-translational modifications (e.g., phosphorylation). | Which proteins are the direct or indirect targets? How does the compound affect kinase signaling networks? |
| Metabolomics | Alterations in endogenous metabolite concentrations. | How does the compound impact cellular energy metabolism and redox state? What is its metabolic fate? |
| Integrative Bioinformatics | A systems-level model of drug action. | What are the key molecular networks that determine the cellular response to the compound? |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for phenylhydroquinone diacetate, and how can yield optimization be approached?
- Methodological Answer : this compound is synthesized via acetylation of phenylhydroquinone using acetic anhydride or acetyl chloride. A reported protocol involves using iodobenzene diacetate as an oxidizer in porphyrin synthesis, achieving a 46% yield under controlled conditions (room temperature, inert atmosphere) . Yield optimization may involve adjusting stoichiometry, reaction time, or catalytic additives. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity assessment .
- Spectroscopy : H and C NMR (in CDCl or DMSO-d) confirm acetyl group integration and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per local regulations .
- Storage : Store in airtight containers in cool, dry conditions away from oxidizers and acids .
Advanced Research Questions
Q. How can this compound be utilized in reactive oxygen species (ROS) detection assays, and what are the methodological pitfalls?
- Methodological Answer :
- Probe Design : this compound derivatives (e.g., CM-HDCFDA) are cell-permeable ROS indicators. Deacetylation by intracellular esterases releases fluorescent probes upon oxidation .
- Experimental Pitfalls :
- Auto-oxidation : Minimize light exposure and use fresh probe solutions.
- Calibration : Normalize fluorescence intensity to protein content or cell count.
- Interference : Include controls for non-specific oxidation (e.g., catalase or superoxide dismutase inhibitors) .
Q. What mechanistic insights exist regarding this compound’s role in oxidative reactions, and how can contradictions in kinetic data be resolved?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (O) or electron paramagnetic resonance (EPR) to track oxygen radical intermediates during oxidation reactions .
- Data Contradictions : Discrepancies in reaction rates may arise from solvent polarity or temperature effects. Employ Arrhenius plots to compare activation energies across studies .
Q. How can researchers design experiments to evaluate this compound’s impact on microbial or cellular systems?
- Methodological Answer :
- Framework : Apply the PICOT model:
- Population : Specific microbial strains or cell lines (e.g., E. coli or HeLa cells).
- Intervention : Dose-response studies (e.g., 0.1–1.0 mM this compound).
- Comparison : Untreated controls or analogs (e.g., sodium diacetate).
- Outcome : Metrics like growth inhibition, ROS levels, or metabolic flux .
- Omics Integration : Pair with transcriptomics (RNA-seq) or metabolomics (LC-MS) to identify pathways affected .
Key Considerations for Data Interpretation
- Contradictions in Toxicity Data : While sodium diacetate shows moderate aquatic toxicity and irritancy , this compound’s ecotoxicological profile requires separate evaluation due to structural differences. Always reference species-specific toxicity assays .
- Synthesis Yield Variability : Differences in reported yields (e.g., 46% vs. higher values) may stem from purification methods (e.g., column chromatography vs. recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
